molecular formula C5H2ClN3 B1346822 6-Chloropyrazine-2-carbonitrile CAS No. 6863-74-7

6-Chloropyrazine-2-carbonitrile

Cat. No. B1346822
M. Wt: 139.54 g/mol
InChI Key: CZPOFSDHJNNWQL-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In a mixture of 140 ml of acetonitrile and 280 ml of toluene were suspended 58 g of potassium fluoride (spray-dried) and 8.7 g f 18-crown-6-ether. After heating the suspension under reflux for one hour in an atmosphere of nitrogen gas, the acetonitrile and toluene were distilled off under atmospheric pressure. The residue thus obtained was suspended in 280 mL of acetonitrile, 23 g of 6-chloro-2-pyrazinecarbonitrile synthesized according to the method described in Acta Poloniae Pharmaceutica, Vol. 33, Pages 153-161 (1976) was added, and the mixture thus obtained was heated under reflux for one hour in an atmosphere of nitrogen. The reaction mixture was cooled to room temperature, 280 mL of ethyl acetate and 280 mL of water were added, and the organic layer was separated. The organic layer thus obtained was washed successively with water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was distilled off under a reduce pressure. The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1] to obtain 10 g of 6-fluoro-2-pyrazinecarbonitrile as a white-colored solid product.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Name
Quantity
280 mL
Type
solvent
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
280 mL
Type
solvent
Reaction Step Five
Quantity
280 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-:1].[K+].C1OCCOCCOCCOCCOCCOC1.Cl[C:22]1[N:27]=[C:26]([C:28]#[N:29])[CH:25]=[N:24][CH:23]=1.C(OCC)(=O)C>C(#N)C.C1(C)C=CC=CC=1.O>[F:1][C:22]1[N:27]=[C:26]([C:28]#[N:29])[CH:25]=[N:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)C#N
Step Four
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
280 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the suspension
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour in an atmosphere of nitrogen gas
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the acetonitrile and toluene were distilled off under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour in an atmosphere of nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed successively with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduce pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1]

Outcomes

Product
Name
Type
product
Smiles
FC1=CN=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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